molecular formula C9H13NO2 B1617687 Pentyl 2-cyanoacrylate CAS No. 6701-15-1

Pentyl 2-cyanoacrylate

Cat. No.: B1617687
CAS No.: 6701-15-1
M. Wt: 167.2 g/mol
InChI Key: SXRFXXNXVPFXDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pentyl 2-cyanoacrylate is a useful research compound. Its molecular formula is C9H13NO2 and its molecular weight is 167.2 g/mol. The purity is usually 95%.
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Scientific Research Applications

Medical Applications

1.1 Tissue Adhesives

Pentyl 2-cyanoacrylate is widely used as a tissue adhesive due to its ability to bond biological tissues effectively. It serves as an alternative to traditional sutures and staples in surgical procedures.

  • Case Study: Surgical Anastomosis
    In a study involving urological and vascular surgeries, this compound demonstrated comparable efficacy to sutures in terms of patency rates. The use of this adhesive resulted in a 90% patency rate in vascular anastomosis, slightly higher than the 85% observed with sutures .
  • Table: Comparison of Patency Rates
    MethodPatency Rate (%)
    Pentyl Cyanoacrylate90
    Sutures85

1.2 Wound Closure

This compound is effective in closing skin wounds and surgical incisions, providing a protective barrier against infection while facilitating healing.

  • Study Findings:
    A clinical trial compared patient outcomes using pentyl cyanoacrylate versus traditional sutures. Patients reported greater satisfaction with the cosmetic appearance of scars when treated with cyanoacrylate, indicating its potential for improved aesthetic outcomes .
  • Table: Patient Satisfaction Metrics
    MetricSuture GroupCyanoacrylate Group
    Scar VisibilityModerateLow
    Patient SatisfactionModerateHigh

Dental Applications

2.1 Periodontal Surgery

In dentistry, this compound has been evaluated for its effectiveness in periodontal surgeries. Studies have shown that it can be used to secure flaps and promote healing without the need for suture removal.

  • Research Overview:
    A split-mouth clinical trial indicated no significant differences in healing rates between the cyanoacrylate and suture groups after periodontal surgery, suggesting that it is a viable alternative for patients who may not return for suture removal .

Industrial Applications

3.1 General Adhesive Use

This compound is also utilized in various industrial applications due to its fast-setting properties and strong bonding capabilities across different materials.

  • Applications Include:
    • Bonding metals and plastics
    • Repairs in automotive and aerospace industries
    • Assembly of electronic components

Properties

CAS No.

6701-15-1

Molecular Formula

C9H13NO2

Molecular Weight

167.2 g/mol

IUPAC Name

pentyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C9H13NO2/c1-3-4-5-6-12-9(11)8(2)7-10/h2-6H2,1H3

InChI Key

SXRFXXNXVPFXDU-UHFFFAOYSA-N

SMILES

CCCCCOC(=O)C(=C)C#N

Canonical SMILES

CCCCCOC(=O)C(=C)C#N

Key on ui other cas no.

6701-15-1

Origin of Product

United States

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